molecular formula C28H36N8O4 B7943688 Ac-DPhe-Arg-Trp-NH2

Ac-DPhe-Arg-Trp-NH2

Cat. No. B7943688
M. Wt: 548.6 g/mol
InChI Key: LUCUFURZWPZEOH-KMDXXIMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DPhe-Arg-Trp-NH2 is a useful research compound. Its molecular formula is C28H36N8O4 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prolonged Bioactivity of Peptide Analogues : A study found that Ac-DPhe-Arg-DTrp-NH2, a variant of Ac-DPhe-Arg-Trp-NH2, exhibited prolonged melanotropic activity in the frog skin assay. This suggests that such tripeptides may have significant bioactivity and potential for development as MSH-based peptidomimetic agonists (Haskell-Luevano et al., 1996).

  • Role in Melanocortin Receptor Activity : Another study explored the effects of modifying the Arg side chain in Ac-His-dPhe-Arg-Trp-NH2 tetrapeptides, finding that these modifications could impact the potency at different melanocortin receptor isoforms. This indicates the importance of the peptide's structure in determining its receptor activity (Joseph et al., 2005).

  • Implications for Obesity and Energy Homeostasis : Ac-His-DPhe-Arg-Trp-NH2 and its analogues were investigated for their roles in energy homeostasis and obesity, particularly through interactions with melanocortin receptors. These studies highlight the potential therapeutic applications of these peptides in managing obesity-related diseases (Proneth et al., 2008).

  • Discovery of Mixed Pharmacology Agonists and Antagonists : Research discovered compounds that were agonists for the melanocortin-3 receptor and antagonists for the melanocortin-4 receptor, based on a tetrapeptide template related to Ac-His-DPhe-Arg-Trp-NH2. This finding is crucial for the development of specific therapies targeting these receptors (Doering et al., 2017).

  • Role in Melanocortin-4 Receptor Polymorphisms : A study focused on how different peptides and small molecules, including Ac-His-DPhe-Arg-Trp-NH2, could rescue the functional activity and agonist potency of dysfunctional human melanocortin-4 receptor polymorphisms. This research is significant for understanding how specific ligands can modulate receptor function in genetic variants related to obesity (Xiang et al., 2007).

  • Prototype Peptidomimetic Agonists Development : Ac-His-DPhe-Arg-Trp-NH2 and its derivatives were identified as potential prototype peptidomimetic agonists for melanocortin receptors, specifically the hMC1 and hMC4 receptor subtypes. This research is pivotal for developing new therapeutic agents targeting these receptors (Haskell-Luevano et al., 1997).

properties

IUPAC Name

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCUFURZWPZEOH-KMDXXIMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DPhe-Arg-Trp-NH2
Reactant of Route 2
Reactant of Route 2
Ac-DPhe-Arg-Trp-NH2
Reactant of Route 3
Reactant of Route 3
Ac-DPhe-Arg-Trp-NH2
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ac-DPhe-Arg-Trp-NH2
Reactant of Route 5
Ac-DPhe-Arg-Trp-NH2
Reactant of Route 6
Ac-DPhe-Arg-Trp-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.